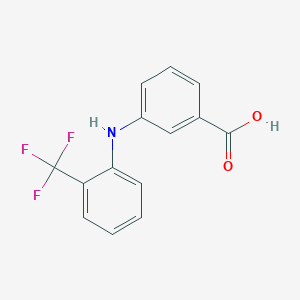![molecular formula C18H23NO2 B11843253 (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)
(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
(2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols .
科学的研究の応用
Chemistry
In chemistry, (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure makes it a valuable tool for probing protein-ligand interactions .
Medicine
In medicinal chemistry, (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine]: This compound shares the spirocyclic core but lacks the tetrahydrofuran-3-yl group.
Spiro[indene-2,3’-pyrazole]:
Uniqueness
The uniqueness of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone lies in its combination of the spiro[indene-1,4’-piperidine] core with the tetrahydrofuran-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H23NO2 |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
oxolan-3-yl(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl)methanone |
InChI |
InChI=1S/C18H23NO2/c20-17(15-6-12-21-13-15)19-10-8-18(9-11-19)7-5-14-3-1-2-4-16(14)18/h1-4,15H,5-13H2 |
InChIキー |
DZUIANIZDQYDOZ-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C(=O)N2CCC3(CCC4=CC=CC=C43)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


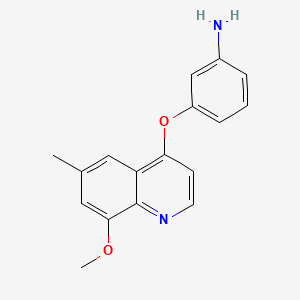

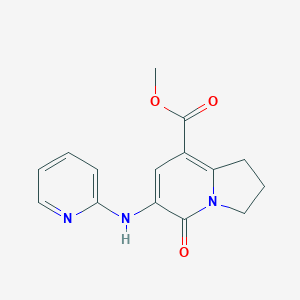
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
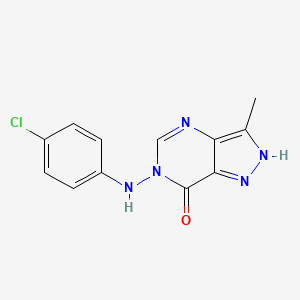
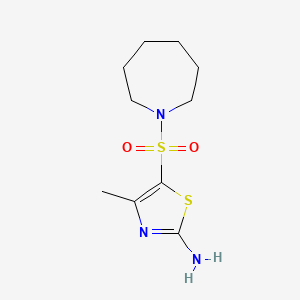
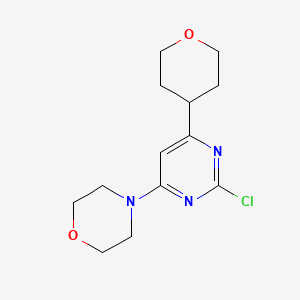
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
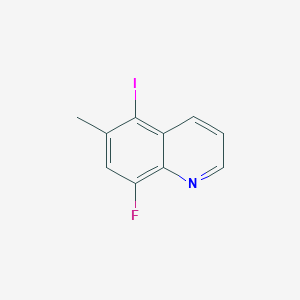

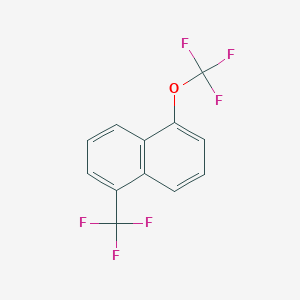
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
